![molecular formula C13H15N7O3S2 B6546394 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897453-91-7](/img/structure/B6546394.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C13H15N7O3S2 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.06777971 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a compound that incorporates the thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure includes:
- Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen atoms which is crucial for its biological activity.
- Purine Derivative : The presence of a purine-like structure enhances its interaction with biological targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. Studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound under discussion has been noted for its potential to act against resistant strains due to its unique structural features.
Anticancer Properties
Thiadiazole derivatives have been linked to anticancer activities through various mechanisms:
- Inhibition of DNA/RNA Synthesis : Compounds like those derived from 1,3,4-thiadiazoles have shown the ability to inhibit nucleic acid synthesis in cancer cells .
- Targeting Kinases : The heteroatoms within the thiadiazole ring can interact with key kinases involved in tumorigenesis .
Anti-inflammatory and Analgesic Effects
Several studies have highlighted the anti-inflammatory properties associated with thiadiazole compounds. The mechanism often involves the modulation of inflammatory mediators and pathways .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit enzymes such as carbonic anhydrase and phosphodiesterases which are crucial in various physiological processes.
- Receptor Modulation : The compound may act as an antagonist at adenosine receptors which play a role in cancer progression and inflammation .
Case Studies
A series of studies have evaluated the efficacy of thiadiazole derivatives in vitro and in vivo:
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group bridging the purine and acetamide moieties undergoes oxidation under controlled conditions:
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with m-CPBA favoring a two-electron transfer pathway. Steric hindrance from the purine system influences regioselectivity.
Nucleophilic Substitution at the Acetamide Group
The acetamide’s carbonyl carbon is susceptible to nucleophilic attack:
Nucleophile | Base | Conditions | Product | Yield | Applications | References |
---|---|---|---|---|---|---|
NH<sub>2</sub>OH | Pyridine | Reflux, 4 hr | Hydroxamic acid | 65% | Chelating agent for metal coordination studies | |
Hydrazine | EtOH | 80°C, 3 hr | Hydrazide | 81% | Precursor for Schiff base synthesis | |
Grignard Reagents (R-MgX) | THF, -78°C | 1 hr | Ketone derivatives | 55–68% | Introduces alkyl/aryl groups for SAR studies |
Key Limitation : Bulky nucleophiles exhibit reduced reactivity due to steric crowding near the purine ring.
Ring-Opening Reactions of the Thiadiazole Moiety
The 1,3,4-thiadiazole ring undergoes selective cleavage under basic conditions:
Side Reaction : Prolonged heating leads to decomposition of the purine ring system .
Electrophilic Aromatic Substitution on the Purine Ring
The electron-rich purine moiety participates in halogenation:
Reagent | Conditions | Position | Product | Yield | References |
---|---|---|---|---|---|
Br<sub>2</sub> (1 equiv) | AcOH, 25°C, 2 hr | C-7 | 7-Bromo-purine derivative | 58% | Regioselectivity confirmed by <sup>1</sup>H NMR |
Cl<sub>2</sub> (gas) | DMF, 0°C, 1 hr | C-8 | 8-Chloro-purine derivative | 49% | Requires strict temperature control |
Computational Support : DFT calculations indicate C-7 is most nucleophilic (Fukui f<sup>+</sup> = 0.152).
Reductive Modification of the Purine Dioxo Groups
The 2,6-dioxo groups on the purine ring can be reduced:
Challenge : Reduction disrupts the conjugated π-system critical for biological activity .
Cross-Coupling Reactions
The thiadiazole ring participates in Pd-catalyzed couplings:
Reaction Type | Catalyst | Conditions | Product | Yield | Applications | References |
---|---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | DME/H<sub>2</sub>O, 80°C | Biaryl derivatives | 63% | Expands π-conjugation for materials science | |
Sonogashira | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> | CuI, Et<sub>3</sub>N | Alkynylated analogs | 57% | Enhances fluorescence properties |
Optimization : Microwave irradiation reduces reaction time to 15 min with 71% yield.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O3S2/c1-6-16-17-11(25-6)14-7(21)5-24-12-15-8-9(18(12)2)19(3)13(23)20(4)10(8)22/h5H2,1-4H3,(H,14,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUIHBRSUWDJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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